![molecular formula C6H8O2S B2444674 [5-(Hydroxymethyl)-2-thienyl]methanol CAS No. 6007-86-9](/img/structure/B2444674.png)
[5-(Hydroxymethyl)-2-thienyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Hydroxymethyl)-2-thienyl]methanol” is a chemical compound with the molecular formula C6H8O2S and a molecular weight of 144.19. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with a hydroxymethyl group attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied extensively . For example, the selective reduction of HMF provides several valuable products . Also, the electrochemical oxidation of HMF to furandicarboxylic acid (FDCA) has been explored .Aplicaciones Científicas De Investigación
Renewable Chemical Feedstock
- [5-(Hydroxymethyl)-2-thienyl]methanol and its derivatives are gaining interest as renewable chemical feedstocks. For instance, 5-(Hydroxymethyl)furfural (HMF), a closely related compound, has been explored for the production of various useful derivatives including furan-based renewable building blocks (Cukalovic & Stevens, 2010).
Catalytic Chemical Synthesis
- Research has shown that methanol, which can be related to the chemical structure of this compound, is used in catalytic chemical synthesis processes. For example, iridium-catalyzed direct C-C coupling with methanol and allenes forms higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).
Extraction and Analysis Techniques
- Supercritical fluid extraction techniques, often using methanol as a solvent, have been applied to extract related compounds like 5-hydroxymethyl-2-furaldehyde from natural products like raisins. This illustrates the role of related compounds in analytical chemistry (Palma & Taylor, 2001).
Biomass Conversion and Upgrading
- Studies have shown that in methanol, compounds like HMF can be selectively converted into valuable products via acid-catalysis. This indicates the potential of this compound in biomass conversion and upgrading processes (Hu et al., 2015).
Photocatalytic Reactions
- Research into photocatalytic reactions has shown that methanol can add to certain furan compounds under irradiation, leading to novel synthetic routes. This suggests potential applications for this compound in photocatalysis (Mann & Weymouth-Wilson, 1994).
Food Chemistry and Safety
- Methods have been developed for determining compounds like 5-hydroxymethyl-2-furfural in food products, indicating the relevance of structurally related compounds in ensuring food safety and quality (Durmaz & Gökmen, 2010).
Hydrocarbon Production
- Studies on methanol conversion into hydrocarbons over certain catalysts illustrate the potential of related compounds like this compound in fuel and hydrocarbon production (Ono & Mori, 1981).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-amino-5-hydroxymethyl-2-methylpyrimidine have been found to target enzymes like thiaminase-2 in bacillus subtilis and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in salmonella typhimurium .
Mode of Action
For instance, 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine is known to interact with its targets, leading to biochemical changes .
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural (hmf) have been found to undergo electrochemical oxidation, which is a ph-dependent reaction pathway involving direct and indirect oxidation . Another study suggests that the primary oxidation of 5-HMF can occur through the oxidation of the aldehyde group or the alcohol group .
Pharmacokinetics
Related compounds like pirfenidone and its metabolites, including 5-hydroxymethyl pirfenidone, have been studied for their pharmacokinetic properties .
Result of Action
5-hydroxymethyl-2-furfural (5-hmf), a related compound, has been found to stabilize hypoxia-inducible factor 1α (hif-1α), which plays a protective role against hypoxia . Another study found that 5-HMF has ameliorative effects on acute alcohol-induced liver oxidative injury in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(Hydroxymethyl)-2-thienyl]methanol. For instance, the selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran was found to be influenced by the presence of ethanol as a hydrogen donor .
Safety and Hazards
Direcciones Futuras
The future directions for the research and application of “[5-(Hydroxymethyl)-2-thienyl]methanol” and similar compounds are promising. They are seen as potential alternatives to fossil-based chemicals and materials . The catalytic conversion of biomass to valuable diols has received extensive research attention .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of [5-(Hydroxymethyl)-2-thienyl]methanol are not yet fully understood. It is known that this compound can be involved in various biochemical reactions. For instance, it has been suggested that this compound could be involved in the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully understood. It is known that this compound can interact with various biomolecules. For instance, it has been suggested that this compound could interact with enzymes such as alcohol oxidase from Colletotrichum gloeosporioides and bacterial laccase from Bacillus pumilus in an enzymatic cascade for 2,5-furandicarboxylic acid biosynthesis from 5-hydroxymethylfurfural .
Propiedades
IUPAC Name |
[5-(hydroxymethyl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGKLCSPCZCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)
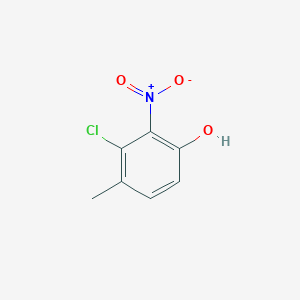
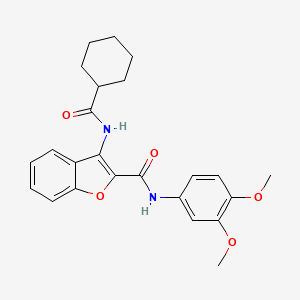

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)

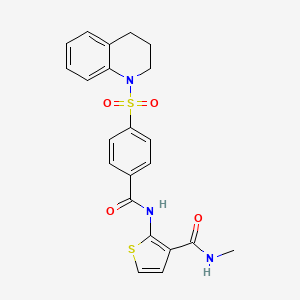
![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)
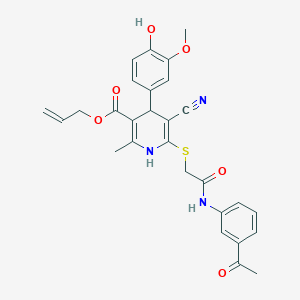


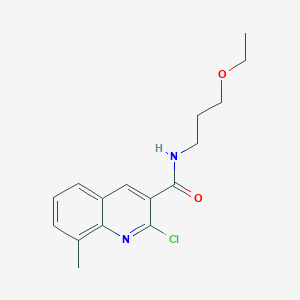
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)
